molecular formula C14H11ClN2OS2 B2733563 (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-73-6

(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2733563
CAS No.: 865544-73-6
M. Wt: 322.83
InChI Key: YLDXPSOGUXSFBG-JQIJEIRASA-N
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Description

(E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 3-ethyl-substituted benzo[d]thiazole moiety via an imine (E-configuration) bridge. The benzo[d]thiazol-2(3H)-ylidene group introduces rigidity and planar characteristics, which are critical for π-π stacking interactions in biological systems or material applications .

Properties

IUPAC Name

5-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-2-17-9-5-3-4-6-10(9)20-14(17)16-13(18)11-7-8-12(15)19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDXPSOGUXSFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling of the Benzo[d]thiazole and Thiophene Rings: The final step involves coupling the benzo[d]thiazole and thiophene rings through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The chloro group on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, potassium carbonate, DMF (dimethylformamide) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives

Thiophene carboxamides are a versatile class of compounds with diverse pharmacological and material applications. Key structural analogs include:

Compound Name Substituents on Thiophene Linked Heterocycle Biological Activity Source
(E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2-ylidene)thiophene-2-carboxamide 5-Cl 3-Ethylbenzo[d]thiazole Not reported Target
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-NO₂ 4-Arylthiazole Narrow-spectrum antibacterial
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-1,3-dihydrobenzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide 5-Cl Benzothiadiazole sulfonamide Not reported
  • Key Differences: Substituent Effects: The nitro group in the antibacterial analog increases polarity and redox activity compared to the chloro group in the target compound, which may reduce metabolic stability but enhance target binding.

Benzo[d]thiazole Derivatives

The 3-ethylbenzo[d]thiazol-2(3H)-ylidene group distinguishes the target compound from other thiazole-based analogs:

Compound Name Substituents on Thiazole Linked Group Notable Properties Source
(E)-5-Chloro-N-(3-ethylbenzo[d]thiazol-2-ylidene)thiophene-2-carboxamide 3-Ethyl Thiophene-2-carboxamide Planar, π-conjugated system Target
N-(3-Benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline 3-Benzyl, 5-(4-Cl-phenyl) Aniline Anticancer (IC₅₀ ~1–2 µg/mL)
BCy-OH (fluorescent probe) 3-Ethyl Cyclohexenyl-vinyl Lysosome-targeted NIR emission
  • Biological Activity: While the target compound’s activity is unreported, 3-benzyl-thiazole derivatives in exhibit potent anticancer effects (IC₅₀ ~1.6 µg/mL), suggesting that alkyl/aryl substitutions on the thiazole ring modulate cytotoxicity.

Thiadiazole vs. Thiazole Core Comparison

Thiadiazoles (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ) are sulfur- and nitrogen-rich heterocycles known for insecticidal and fungicidal activities. In contrast, thiazole derivatives like the target compound are more commonly associated with anticancer or fluorescent properties . The reduced aromaticity of thiadiazoles may decrease π-stacking efficiency but increase electrophilicity for covalent interactions.

Research Findings and Implications

  • Antibacterial vs. Anticancer Activity : The nitrothiophene carboxamide in demonstrates narrow-spectrum antibacterial activity, while thiazole derivatives in show anticancer effects. This highlights substituent-driven divergence in biological targets.
  • Synthetic Flexibility : The prevalence of HATU-mediated coupling in and condensation reactions in underscores the feasibility of modifying the target compound’s carboxamide or thiazole regions for structure-activity relationship (SAR) studies.

Biological Activity

(E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:

C14H13ClN4OS\text{C}_{14}\text{H}_{13}\text{ClN}_{4}\text{OS}

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis, which is crucial in cancer therapy.
  • Receptor Modulation : It might interact with various receptors, altering their signaling pathways and leading to therapeutic effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Properties

Research indicates that this compound demonstrates notable antioxidant activity. A study utilizing the ABTS method revealed that it could inhibit radical cation formation significantly, showing potential as a therapeutic agent against oxidative stress-related diseases .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various pathogenic bacteria. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the compound's antibacterial activity was comparable to standard antibiotics such as ampicillin .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. It appears to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest its potential as a lead compound in cancer drug development .

Case Studies and Experimental Data

  • Antioxidant Activity Study :
    • Method : ABTS radical scavenging assay.
    • Results : The compound exhibited a 62% inhibition rate compared to ascorbic acid, indicating strong antioxidant capabilities.
  • Antibacterial Activity :
    • Method : Disk diffusion method against selected bacterial strains.
    • Results : The compound showed inhibition zones comparable to ampicillin, with activity indices of 83.3% for Staphylococcus aureus and 86.9% for Pseudomonas aeruginosa.
  • Anticancer Activity :
    • Method : MTT assay on various cancer cell lines.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with IC50 values indicating potent anticancer effects.

Summary Table of Biological Activities

Biological ActivityMethod UsedResults
AntioxidantABTS assay62% inhibition vs ascorbic acid
AntibacterialDisk diffusionComparable to ampicillin
AnticancerMTT assaySignificant reduction in viability

Q & A

Basic: What are the optimal synthetic routes for (E)-5-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves cyclocondensation of a thiophene-2-carboxamide precursor with a substituted benzo[d]thiazole intermediate. Key steps include:

  • Core Formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes/ketones under acidic conditions to generate the benzo[d]thiazole core .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiophene-2-carboxylic acid and the benzo[d]thiazol-2-amine intermediate .
  • Optimization : Use of polar aprotic solvents (DMF, DMSO) at 60–80°C improves reaction rates. Catalysts like triethylamine enhance yields by neutralizing HCl byproducts . Yields can exceed 70% with strict stoichiometric control and inert atmosphere .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and E/Z isomerism. For example, the thiophene proton signals appear at δ 6.8–7.2 ppm, while the benzo[d]thiazole NH resonates at δ 12–13 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ m/z calculated 379.05, observed 379.04) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-S-C vibrations (~690 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives like this compound?

Answer:

  • Comparative Bioassays : Use standardized assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across cell lines to isolate structure-specific effects. For example, substituents like Cl at position 5 enhance antimicrobial activity, while ethyl groups on the thiazole reduce toxicity .
  • Structural Analysis : X-ray crystallography or DFT calculations to correlate tautomeric states (e.g., thione-thiol tautomerism) with activity discrepancies .
  • Mechanistic Studies : Target-specific assays (e.g., enzyme inhibition kinetics) to differentiate off-target effects .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for thiophene-2-carboxamide derivatives in drug discovery?

Answer:

  • Scaffold Modifications : Systematic substitution of the benzo[d]thiazole (e.g., halogenation at position 6) and thiophene (e.g., methyl vs. ethyl groups) to assess potency changes. For example, bromine substitution increases lipophilicity and membrane permeability .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the carboxamide group) via alanine scanning or truncation studies .
  • In Silico Modeling : Molecular docking to predict binding affinities to targets like bacterial dihydrofolate reductase .

Advanced: What experimental approaches are recommended to investigate the tautomeric behavior of the benzothiazole ring in this compound?

Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., NH proton broadening at elevated temperatures) to detect tautomeric equilibria .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-S vs. C=N) to confirm dominant tautomeric forms .
  • Computational Studies : DFT calculations (B3LYP/6-31G*) to model energy differences between tautomers .

Basic: What safety protocols are critical during the synthesis and handling of this compound?

Answer:

  • Hazard Mitigation : Use explosion-proof equipment when handling diazo compounds (e.g., diacetyl imidate) and avoid skin contact with thiol intermediates .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can computational methods complement experimental data in predicting the reactivity of this compound?

Answer:

  • Reactivity Prediction : MD simulations to study solvation effects on nucleophilic substitution at the chloro position .
  • Transition State Analysis : QM/MM models to identify rate-limiting steps in amide bond hydrolysis .
  • ADMET Profiling : Use tools like SwissADME to predict bioavailability and metabolic stability .

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